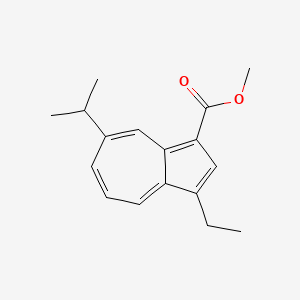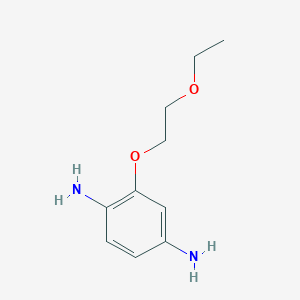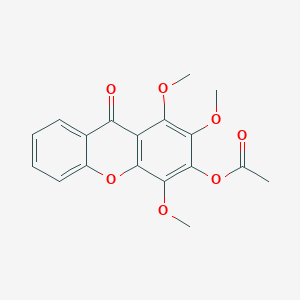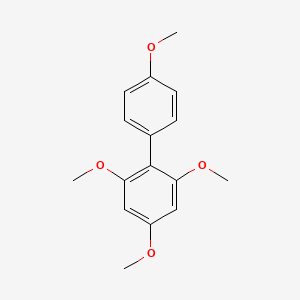![molecular formula C13H17ClO3 B14331895 2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane CAS No. 106108-10-5](/img/structure/B14331895.png)
2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane is an organic compound that features an oxirane (epoxide) ring, a benzyloxy group, and a chloropropane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane typically involves the reaction of 1-(benzyloxy)-3-chloropropan-2-ol with an epoxidizing agent. One common method is to use a base such as sodium hydroxide (NaOH) to deprotonate the alcohol, followed by the addition of an epoxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Epoxide ring-opening: The oxirane ring can be opened by nucleophiles like water, alcohols, or amines under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Epoxide ring-opening: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Products include azido or thiocyanato derivatives.
Epoxide ring-opening: Products include diols or amino alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactive functional groups.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane involves its reactive functional groups. The oxirane ring is highly strained and can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis. The benzyloxy group can participate in various substitution reactions, while the chloropropane moiety can undergo nucleophilic substitution .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzyloxy)-2,3-epoxypropane: Similar structure but lacks the chloropropane moiety.
3-Chloropropane-1,2-diol: Contains a chloropropane moiety but lacks the oxirane ring and benzyloxy group.
Uniqueness
2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
106108-10-5 |
|---|---|
Formule moléculaire |
C13H17ClO3 |
Poids moléculaire |
256.72 g/mol |
Nom IUPAC |
2-[(1-chloro-3-phenylmethoxypropan-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C13H17ClO3/c14-6-12(16-9-13-10-17-13)8-15-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Clé InChI |
OGZAIRIBCHSCSR-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC(COCC2=CC=CC=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetonitrile, [(4-methylphenyl)seleno]-](/img/structure/B14331818.png)
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)
![2-[3-(1,3,2-Dithiaphosphinan-2-ylsulfanyl)propylsulfanyl]-1,3,2-dithiaphosphinane](/img/structure/B14331827.png)
![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)


![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)




